molecular formula C9H6F2N2O3S B10768676 3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B10768676
M. Wt: 260.22 g/mol
InChI Key: GYHGVZHDZFHFOA-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H6F2N2O3S. It is characterized by the presence of two fluorine atoms on the benzene ring and an oxazole ring attached to the sulfonamide group.

Preparation Methods

The synthesis of 3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 3-amino-1,2-oxazole under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

3,4-difluorobenzenesulfonyl chloride+3-amino-1,2-oxazoleThis compound+HCl\text{3,4-difluorobenzenesulfonyl chloride} + \text{3-amino-1,2-oxazole} \rightarrow \text{this compound} + \text{HCl} 3,4-difluorobenzenesulfonyl chloride+3-amino-1,2-oxazole→this compound+HCl

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the oxazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:

    3,4-difluoro-N-(1,2-thiazol-3-yl)benzenesulfonamide: Similar structure but with a thiazole ring instead of an oxazole ring.

    3,4-difluoro-N-(1,2-imidazol-3-yl)benzenesulfonamide: Contains an imidazole ring instead of an oxazole ring.

    3,4-difluoro-N-(1,2-pyrazol-3-yl)benzenesulfonamide: Features a pyrazole ring in place of the oxazole ring.

The uniqueness of this compound lies in the specific electronic and steric effects imparted by the oxazole ring and the fluorine atoms, which can influence its reactivity and biological activity .

Properties

IUPAC Name

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHGVZHDZFHFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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